

Generating Organoids from Embryoid Bodies: A Detailed Protocol and Application Note

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the generation of three-dimensional (3D) organoids from pluripotent stem cells (PSCs) through the formation of embryoid bodies (EBs). This method is fundamental for creating in vitro models that recapitulate the complex structures and functions of various organs, offering invaluable tools for developmental biology research, disease modeling, and drug discovery.

Introduction

Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of native organs. The generation of organoids often begins with the formation of embryoid bodies, which are aggregates of PSCs that initiate the process of differentiation into the three primary germ layers: ectoderm, mesoderm, and endoderm.[1][2] By carefully controlling the culture conditions and providing specific signaling cues, these EBs can be directed to differentiate into various types of organoids, including those of the brain, kidney, and gut.[3][4]

This protocol outlines the key stages of generating organoids from embryoid bodies, including the initial formation of EBs, their subsequent induction towards a specific lineage, expansion, and long-term maturation.

Experimental Protocols



This section details the step-by-step methodology for generating organoids, with a specific focus on cerebral organoids as a well-established example.

I. Stage 1: Embryoid Body (EB) Formation (Day 0-5)

This initial stage focuses on the aggregation of pluripotent stem cells into embryoid bodies.

Materials:

- Human pluripotent stem cells (hPSCs) of high quality
- Gentle Cell Dissociation Reagent
- DMEM/F12 medium
- Y-27632 ROCK inhibitor
- 96-well round-bottom ultra-low attachment plates

Protocol:

- Cell Dissociation: Begin with high-quality hPSC cultures. Wash the cells with PBS and treat with a gentle cell dissociation reagent for 8-10 minutes at 37°C to detach the colonies.[5]
- Cell Suspension Preparation: Transfer the dissociated cells into a conical tube. Prepare the EB seeding medium by supplementing the base medium with Y-27632 ROCK inhibitor to a final concentration of 10-50 μM to enhance cell survival.[5][6]
- Cell Seeding: Perform a cell count and adjust the cell suspension to a final concentration of approximately 9,000 cells per 100-150 μL.[6][7] Using a multi-channel pipette, dispense 100-150 μL of the cell suspension into each well of a 96-well round-bottom ultra-low attachment plate.[5][6]
- Incubation and Feeding: Incubate the plate at 37°C. After 24 hours, small EBs should be visible.[5][6] Feed the EBs on days 2 and 4 by adding 100 μL of fresh EB formation medium to each well.[5] By day 5, the EBs should reach a diameter of 400-600 μm and exhibit smooth, translucent edges.[5]



II. Stage 2: Induction (Day 5-7)

In this stage, the EBs are transferred to a medium that promotes differentiation towards a specific germ layer, in this case, the neuroectoderm for cerebral organoids.

Protocol:

- Prepare Induction Medium: Prepare the appropriate induction medium for the desired organoid type. For cerebral organoids, this typically involves a switch to a neural induction medium.[5][8]
- Transfer EBs: Using a wide-bore pipette tip, carefully transfer one EB from the 96-well plate to each well of a 24-well ultra-low attachment plate containing the induction medium.[5][8]
- Incubation: Incubate the plate for 48 hours at 37°C. During this time, the EBs will begin to show signs of neuroepithelium formation, indicated by smooth, translucent edges.[5][8]

III. Stage 3: Expansion (Day 7-10)

This stage involves embedding the induced EBs in an extracellular matrix to support their expansion and budding.

Protocol:

- Embedding in Matrigel: Prepare droplets of ice-cold Matrigel on a suitable embedding sheet.
 [5][8] Transfer 12-16 EBs onto the embedding surface and remove excess medium.[8] Add a small droplet of Matrigel to each EB.[5]
- Polymerization and Culture: Incubate the Matrigel droplets at 37°C for 30 minutes to allow for polymerization.[8] Transfer the embedded organoids to a 6-well ultra-low adherent plate containing expansion medium.[8]
- Incubation: Incubate for 3 days at 37°C. The embedded organoids will develop expanded neuroepithelia, visible as budding on the surface of the EB.[8]

IV. Stage 4: Maturation (Day 11 onwards)



The final stage involves long-term culture to allow for the maturation and complex organization of the organoids.

Protocol:

- Prepare Maturation Medium: Prepare the appropriate maturation medium for the specific organoid type.
- Medium Change: Carefully replace the expansion medium with the maturation medium.[5][8]
- Orbital Shaking: Place the plate on an orbital shaker in a 37°C incubator. The shaking helps to improve nutrient and oxygen exchange for the growing organoids.[7][8]
- Long-Term Culture: Continue to culture the organoids, changing the medium every 2-3 days.
 Cerebral organoids can be cultured for 40 days or more, reaching a size of 3-5 mm in diameter and developing complex, layered structures.[5]

Data Presentation

The following tables summarize key quantitative parameters for the generation of organoids from embryoid bodies.

Table 1: Quantitative Parameters for Embryoid Body Formation

Parameter	Value	Reference
Initial Cell Seeding Density	9,000 cells/well (in 96-well plate)	[7]
Volume per Well (96-well plate)	100 - 150 μL	[5][6]
Y-27632 (ROCK inhibitor) Concentration	10 - 50 μΜ	[5][6]
EB Diameter at Day 1	100 - 200 μm	[5]
EB Diameter at Day 5	400 - 600 μm	[5]
Maximum EBs per Batch (recommended)	32	[7]



Table 2: Timeline and Key Events in Cerebral Organoid Generation

Day	Stage	Key Events	Expected Size	Reference
0	EB Formation	Seeding of hPSCs	N/A	[6][8]
1	EB Formation	Visible EBs with clear borders	100 - 200 μm	[5][6]
5	Induction	Transfer to neural induction medium	400 - 600 μm	[5][8]
7	Expansion	Embedding in Matrigel	500 - 800 μm	[8]
10	Maturation	Transfer to maturation medium, start orbital shaking	Budding neuroepithelia	[5][8]
20	Maturation	Small rosettes may be observed	> 750 μm	[5]
30	Maturation	Dense core with layered structures	> 1 mm	[5]
> 40	Maturation	Mature organoids with cortical layering	3 - 5 mm	[5]

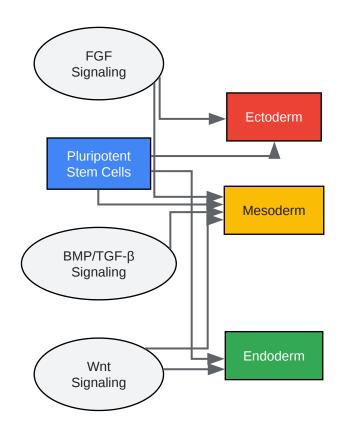
Signaling Pathways and Experimental Workflow

The differentiation of pluripotent stem cells into specific organoids is guided by the precise temporal control of key signaling pathways.

Key Signaling Pathways in Early Differentiation



During the initial stages of embryoid body formation and differentiation, several signaling pathways play a crucial role in specifying the three germ layers. These include the Wnt, BMP (Bone Morphogenetic Protein), TGF-β (Transforming Growth Factor-beta), and FGF (Fibroblast Growth Factor) pathways.[3][9] The controlled activation and inhibition of these pathways are essential for directing the differentiation of PSCs towards the desired lineage.[3][4]



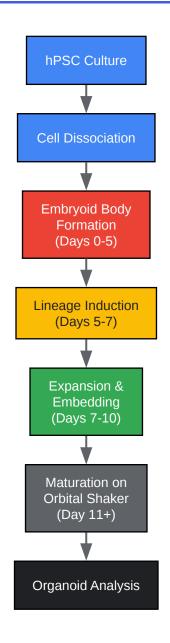
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Caption: Key signaling pathways guiding PSC differentiation into the three primary germ layers.

Experimental Workflow for Organoid Generation

The overall process of generating organoids from embryoid bodies follows a structured workflow, from the initial culture of pluripotent stem cells to the final maturation of the organoids.





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